Home > Products > Screening Compounds P48522 > 4-methyl-7-[(2-pyrazinylamino)methyl]-2H-chromen-2-one
4-methyl-7-[(2-pyrazinylamino)methyl]-2H-chromen-2-one -

4-methyl-7-[(2-pyrazinylamino)methyl]-2H-chromen-2-one

Catalog Number: EVT-3938260
CAS Number:
Molecular Formula: C15H13N3O2
Molecular Weight: 267.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Hydroxy-4-methyl-8-((phenylimino)methyl)-2H-chromen-2-one

    7-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives

    • Compound Description: This series of derivatives exhibits atypical antipsychotic activity. [, ] They function as dopamine D2 and serotonin 5HT2 antagonists. [] Derivatives with electron-withdrawing substituents, such as compound 4e, demonstrate enhanced atypical antipsychotic properties. [, ]

    8-((Z)-{(3-(N-Methylamino)propyl)imino}methyl)-7-hydroxy-4-methyl-2H-chromen-2-one (NMAPIMHMC)

    • Compound Description: NMAPIMHMC is a Schiff base ligand capable of forming complexes with Co(II), Ni(II), Cu(II), and Zn(II) ions. [] Both the ligand and its complexes display antimicrobial and antifungal properties, with the metal complexes exhibiting greater potency compared to the free ligand. []

    4-Methyl-7-propoxy-2H-chromen-2-one

    • Compound Description: The crystal structure of this compound reveals two independent molecules within the asymmetric unit. [] These molecules are connected through an offset π–π interaction and display near planarity within the fused benzene and pyran-2-one rings. []

    4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one

    • Compound Description: The crystal structure of this compound is characterized by a dihedral angle of 73.01(4)° between the triazole ring and the coumarin ring system. [] Weak intermolecular C—H⋯N and C—H⋯O hydrogen bonds contribute to stabilizing the crystal packing. []

    7-(2-(2-(3-(Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen-2-Ones

    • Compound Description: This series of coumarin-chalcone hybrids exhibits potential as skeletal muscle relaxants and anxiolytics. [] Their mechanism of action is proposed to involve receptor interactions. [] Computational analysis suggests that the presence of a fluoro group enhances potency compared to the standard drug diazepam. []
    • Compound Description: These Schiff base derivatives incorporate a 7-amino-4-methylcoumarin moiety. [] They exhibit potent anti-inflammatory and analgesic activities. [] Notably, derivatives with halogen substituents on the benzylidene ring, such as compounds III f, III g, and III h, display enhanced potency compared to standard drugs. []

    8-((E)-((4-((E)-1-((Benzyloxy)imino)ethyl)phenyl)imino)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one

    • Compound Description: The crystal structure of this compound is triclinic, belonging to the P1̅ space group. [] It features a complex substituent at the 8-position, containing multiple aromatic rings and imine groups. []

    4-Methyl-7-((5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one (Compound 4)

    • Compound Description: This compound is a thiofibrate derivative synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one. [] The synthesis involves reacting the precursor with phenyl isothiocyanate in the presence of sodium hydroxide. [] Further reaction with ethyl-2-bromo isobutyrate yields a more complex thiofibrate derivative. []

    4-Methyl-7-((5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one (Compound 5)

    • Compound Description: This compound, synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one, is another thiofibrate derivative. [] Its synthesis involves reacting the precursor with carbon disulphide in the presence of potassium hydroxide. [] Further reaction with ethyl-2-bromo isobutyrate results in a more complex thiofibrate derivative. []

    4-Methyl-7-[3-(4-o-tolyl­piperazin-1-yl)prop­oxy]‐2H‐chromen-2‐one

    • Compound Description: This compound acts as an α1-adrenoceptor antagonist. [] The crystal structure reveals a near-perfect chair conformation for the piperazine ring. [] Intermolecular π–π interactions and C—H⋯O hydrogen bonds contribute to stabilizing the crystal packing. []

    7‐{2‐[4‐(4‐methoxy­phen­yl)piperazin‐1‐yl]eth­oxy}‐4‐methyl‐2H‐chromen-2‐one monohydrate

    • Compound Description: This compound, a monohydrate, acts as an α1-adrenoceptor antagonist. [, ] Its crystal structure reveals a planar benzopyran ring system and a piperazine ring in a near-perfect chair conformation. [, ] Hydrogen bonding between water molecules and piperazine molecules forms tetrameric units, while π-π stacking interactions contribute to sheet formation within the crystal structure. [, ]
    • Compound Description: This compound, a coumarin-chalcone hybrid, exhibits strong antioxidant properties. [] It is synthesized by reacting 7-Hydroxy-4-methylcoumarin with benzaldehyde in the presence of piperidine. []

    3-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one

    • Compound Description: This compound acts as a chromogenic reagent for spectrophotometric determination of Paracetamol (PCT) and Protriptyline HCl (PTP). [] It forms charge transfer complexes with these drugs, enabling their quantification. []

    7‐{[2‐(4‐ substituted phenyl)‐2‐oxoethyl] amino}‐4‐methyl‐2H‐1‐benzopyran‐2‐one derivatives

    • Compound Description: This series of compounds displays a range of pharmacological activities, including antibacterial, antidiabetic, and anti-inflammatory properties. [] Notably, compound 3f shows significant antibacterial activity, particularly against S. aureus. [] Compounds 3c and 3f exhibit excellent α-amylase inhibitory activity, while compound 3e demonstrates potent anti-inflammatory activity. []

    7-[(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)oxy]-4-methyl-2H-chromen-2-one

    • Compound Description: This compound is synthesized by reacting 4-methyl-7-hydroxycoumarin with 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide. [] The crystal structure consists of two molecules in the asymmetric unit, with a chair conformation adopted by the dioxaphosphorinane ring in both molecules. [] C—H⋯O hydrogen bonds and π–π stacking interactions stabilize the crystal packing. []

    7-Ethoxy-4-methyl-2H-chromen-2-one

    • Compound Description: This compound exhibits a relaxant effect attributed to calcium channel blockade. [] Computational and ex vivo studies have been conducted to investigate its mechanism of action. []

    3-(Cyclohexylthio)-4-hydroxy-6-methyl-2H-chromen-2-one

    • Compound Description: This organo-sulfur compound has been synthesized and characterized through spectral analysis and X-ray crystallography. [] The crystal structure reveals stabilization through O-H···O, C-H···O, and O-H···S hydrogen bonds, forming supramolecular structures. [] Hirshfeld surface analysis indicates significant H…H and C···H/H···C interactions contributing to crystal packing. []

    7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one

    • Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, displaying conformational differences in the orientation of the 3-oxo-2-(phenylmethylidene)butoxy substituent. [] The crystal packing is characterized by C—H⋯O, C—H⋯π(aryl), and π–π stacking interactions. []

    3,3'-(1,4-Phenylenebis(phenylazanediyl))bis(7-ethoxy-4-methyl-2H-chromen-2-one)

    • Compound Description: This compound is synthesized via Ullmann coupling of N,N'-diphenylbenzene-1,4-diamine and bromo-7-ethoxy-4-methylcoumarin. [] It features two 7-ethoxy-4-methyl-2H-chromen-2-one units linked by a 1,4-phenylenebis(phenylazanediyl) bridge. []

    8-[(4-Chloro phenyl) sulfonyl]-7-Hydroxy-4-Methyl-2H-chromen-2-One (CSHMC)

    • Compound Description: CSHMC is a novel chemical entity that demonstrates significant antitubercular efficacy in guinea pig models. [] It shows comparable efficacy to isoniazid and rifampicin without inducing hematological, hepato-, or nephrotoxicity. []
    • Compound Description: This series of compounds has been investigated as potential clotting factor Xa inhibitors. [] Computational studies, including docking interactions and QSAR analysis, have been performed to elucidate the structural features crucial for their activity. []

    4-Methyl-7-[(methylamino)methyl]-2H-chromen-2-one

    • Compound Description: This compound serves as a structural basis for a series of 7-[(m-halogeno)benzyloxy]coumarins designed as selective monoamine oxidase B (MAO-B) inhibitors. [] The introduction of polar substituents at the 4-position, along with the 7-[(m-halogeno)benzyloxy] group, significantly enhances MAO-B inhibitory activity and selectivity. []
    • Compound Description: This coumarin derivative has a planar molecular structure. [] In its crystal form, molecules are linked by C—H⋯O hydrogen bonds to create chains along the [] direction. []

    8-Methoxy-4-methyl-2H-benzo[g]chromen-2-one

    • Compound Description: Theoretical studies on this compound reveal that the carbonyl group's stretching vibration couples with C-C bonds in the pyran ring. [] This coupling, driven by geometry distortion in the excited state, facilitates nonradiative decay from the nπ* state. []

    3,6,8-Tribromo-7-ethylamino-4-methyl-2H-chromen-2-one

    • Compound Description: In the crystal structure of this compound, the 2H-chromen ring is essentially planar. [] The ethylamino group is oriented at an angle of 13.9(5)° to the ring. [] Intramolecular N—H⋯Br and C—H⋯Br interactions contribute to the molecule's stability. []

    8-Iodo-5,7-dimethoxy-4-methyl-2H-chromen-2-one

    • Compound Description: The crystal structure of this compound reveals a near-planar arrangement of the methoxy groups with the benzene ring. [] The crystal packing is characterized by weak intermolecular C—H⋯O hydrogen bonds and O⋯I contacts. [] The molecules arrange parallel to the (100) plane, forming a layered structure. []

    3,6-Dibromo-7-ethylamino-4-methyl-2H-chromen-2-one

    • Compound Description: In the crystal structure of this compound, the coumarin ring system exhibits near planarity. [] Short intramolecular N—H⋯Br and C—H⋯Br interactions are observed. [] The crystal packing features molecules stacking along the a-axis direction through π–π interactions. []

    7-Hydroxy-4-methyl-8-(3-methylbenzoyl)-2H-chromen-2-one ethanol monosolvate

    • Compound Description: The crystal structure of this compound, an ethanol monosolvate, shows a near-planar coumarin ring system nearly perpendicular to the benzene ring. [] The crystal packing is stabilized by O—H⋯O hydrogen bonds and weak C—H⋯O interactions. []

    7-(2-((Substituted Phenyl) Imino)-2-Phenylethoxy)-4-Methyl-2H-Chromen-2-Ones

    • Compound Description: This series of compounds has been evaluated for antifungal activity, particularly against Candida albicans. [] Notably, compound SB-4 exhibits potent activity compared to standard drugs Clotrimazole and Terbinafine. [] The compounds possess favorable drug-like properties based on computational analysis. []

    3-(Phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives

    • Compound Description: This series of compounds is synthesized using biogenic ZnO nanoparticles as a catalyst. [] They have been characterized spectroscopically and evaluated for their antioxidant and corrosion inhibition properties. [] Additionally, ADMET studies and in silico molecular docking were performed to assess their potential as drug candidates. []

    4-(1,4 Diphenyl-1H-Imidazole-2-Ylthio)-2H-Chromen-2-One Derivatives

    • Compound Description: This series of compounds investigates the impact of substituted aryl groups on the photophysical properties of the parent compound, 4-(1,4 diphenyl-1H-imidazole-2-ylthio)-2H-chromen-2-one. [] Solvatochromic studies were conducted to estimate the dipole moment in the ground and excited states. []

    6-tert-Butyl-4-[(4-hydroxymethyl-2H-1,2,3-triazol-2-yl)methyl]-2H-chromen-2-one

    • Compound Description: The crystal structure of this compound reveals a 73.2(1)° angle between the triazole ring and the chromene ring system. [] Intermolecular hydrogen bonds, including O—H⋯N and C—H⋯O interactions, link the molecules into chains and layers within the crystal lattice. [] Additionally, C—H⋯π and π–π interactions contribute to forming a three-dimensional network. []
    • Compound Description: The crystal structure of this compound reveals an intramolecular O—H⋯N hydrogen bond creating an S(6) ring motif. [] Molecules within the crystal are connected by C—H⋯O hydrogen bonds, C—H⋯π interactions, and π–π interactions, resulting in a complex three-dimensional network. []

    (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide

    • Compound Description: This compound is synthesized by reacting 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride. [] It demonstrates promising in vitro anti-inflammatory activity, surpassing the potency of ibuprofen, a standard anti-inflammatory drug. []
    • Compound Description: The crystal structure of this compound belongs to the monoclinic system with the space group P21/c. []

    Properties

    Product Name

    4-methyl-7-[(2-pyrazinylamino)methyl]-2H-chromen-2-one

    IUPAC Name

    4-methyl-7-[(pyrazin-2-ylamino)methyl]chromen-2-one

    Molecular Formula

    C15H13N3O2

    Molecular Weight

    267.28 g/mol

    InChI

    InChI=1S/C15H13N3O2/c1-10-6-15(19)20-13-7-11(2-3-12(10)13)8-18-14-9-16-4-5-17-14/h2-7,9H,8H2,1H3,(H,17,18)

    InChI Key

    GRJDNFWGFTZACC-UHFFFAOYSA-N

    SMILES

    CC1=CC(=O)OC2=C1C=CC(=C2)CNC3=NC=CN=C3

    Canonical SMILES

    CC1=CC(=O)OC2=C1C=CC(=C2)CNC3=NC=CN=C3

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.